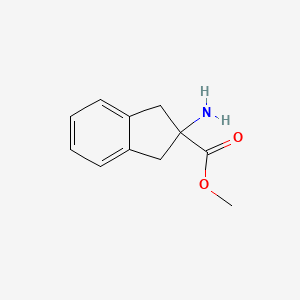

Methyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate

Description

Chemical Identity and Nomenclature

Methyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate possesses the molecular formula C₁₁H₁₃NO₂ and exhibits a molecular weight of 191.23 grams per mole. The compound is registered under the Chemical Abstracts Service number 134425-84-8, providing a unique identifier for this specific molecular structure. The International Union of Pure and Applied Chemistry systematic name for this compound is methyl 2-amino-1,3-dihydroindene-2-carboxylate, reflecting the precise positioning of functional groups within the indane framework.

The compound exists under multiple synonymous designations in chemical literature and commercial databases. These alternative names include 2-amino-indan-2-carboxylic acid methyl ester, methyl 2-amino-1,3-dihydroindene-2-carboxylate, 2-aminoindan-2-carboxylic acid methyl ester, and methyl 2-aminoindane-2-carboxylate. This diversity in nomenclature reflects the compound's presence across various research contexts and commercial applications. The structural representation can be expressed through the Simplified Molecular Input Line Entry System notation as COC(=O)C1(CC2=CC=CC=C2C1)N, which precisely describes the connectivity pattern of atoms within the molecule.

The compound's International Chemical Identifier key, UVMXRCKHFMQNJZ-UHFFFAOYSA-N, provides a standardized hash representation of its molecular structure for database searching and chemical informatics applications. This standardized identifier ensures unambiguous identification of the compound across different chemical databases and literature sources, facilitating comprehensive research and development activities.

Historical Development of Aminoindane Chemistry

The historical development of aminoindane chemistry traces its origins to the 1970s, when researchers first recognized the significant bronchodilating and analgesic properties of compounds within this structural class. Early investigations revealed potent effects on the release and reuptake of neurotransmitters, particularly serotonin, which established the foundation for subsequent medicinal chemistry research. These pioneering studies demonstrated that aminoindane derivatives possessed biological activities distinct from their linear counterparts, prompting further exploration of their therapeutic potential.

The synthetic accessibility of aminoindane derivatives underwent significant advancement through the development of efficient preparative methodologies. Traditional synthetic approaches relied on cyclization reactions starting from appropriately substituted precursors, often involving intramolecular cyclization of acyl chloride derivatives of 3-phenyl-2-propanoic acid. Alternative synthetic routes utilized indanone or indene as starting materials, providing complementary pathways for accessing diverse aminoindane structures.

A particularly notable advancement in aminoindane synthesis emerged with the development of dialkylation methodologies employing nucleophilic glycine equivalents. Ellis and colleagues reported an efficient, scalable method for preparing 2-aminoindane-2-carboxylic acid through two-step alkylation of a nickel(II)-complex of glycine Schiff base with 2-[N-(α-picolyl)amino]benzophenone and o-dibromoxylylene. This methodology achieved excellent chemical yields, with the monoalkylation step proceeding in 97.2% yield under phase-transfer conditions, followed by cyclization in 93.1% yield under homogeneous conditions. The final decomposition step afforded the target amino acid in 97.9% yield, along with recovery of the ligand for recycling.

The evolution of aminoindane chemistry has been driven by the recognition that these compounds serve as rigid analogs of amphetamine and related psychoactive substances, leading to their investigation as potential therapeutic agents. The structural constraint imposed by the indane ring system creates conformationally restricted molecules that can exhibit enhanced selectivity and potency compared to their flexible counterparts.

Position Within the Broader Aminoindane Structural Class

This compound occupies a distinctive position within the broader aminoindane structural class, characterized by its unique substitution pattern and functional group arrangement. The aminoindane family encompasses two primary positional isomers: 1-aminoindane and 2-aminoindane, each exhibiting distinct chemical and biological properties. The target compound represents a functionalized derivative of 2-aminoindane, incorporating a carboxylate ester group at the same carbon bearing the amino function.

The structural classification of aminoindanes reveals a hierarchical organization based on the position of amino group attachment and additional functional group substitutions. 1-Aminoindane, also known as 1-aminoindan, 1-indanylamine, or 1-indanamine, exists as a racemic mixture of (R)- and (S)-enantiomers. The (R)-enantiomer exhibits significant pharmacological activity and serves as an active metabolite of the antiparkinsonian agent rasagiline. This positional isomer has generated numerous notable derivatives, including 1-aminoindan-1,5-dicarboxylic acid (a selective metabotropic glutamate receptor 1 antagonist), indatraline (a serotonin-norepinephrine-dopamine reuptake inhibitor), and rasagiline itself.

In contrast, 2-aminoindane and its derivatives, including the methyl ester compound under discussion, represent a distinct branch of the aminoindane family tree. The 2-aminoindane structure, with the molecular formula C₉H₁₁N and CAS number 2975-41-9, serves as the parent scaffold for numerous derivatives. These derivatives can be systematically classified based on their substitution patterns, including aromatic ring modifications, methylenedioxy bridge additions, and N-alkylation patterns.

| Aminoindane Type | Position | Key Derivatives | Biological Activity |

|---|---|---|---|

| 1-Aminoindane | Position 1 | Rasagiline, Indatraline, Ladostigil | Neuroprotective, MAO inhibition |

| 2-Aminoindane | Position 2 | MDAI, 5-IAI, NM-2-AI | Serotonin activity, stimulant effects |

| Carboxylated derivatives | Various | Methyl esters, Fmoc derivatives | Peptide synthesis, drug development |

The this compound compound represents a functionalized member of the 2-aminoindane subfamily, distinguished by the presence of the methyl carboxylate group. This structural modification introduces additional synthetic versatility and potential for further chemical elaboration, positioning it as a valuable intermediate in medicinal chemistry research.

Significance in Organic and Medicinal Chemistry Research

The significance of this compound in organic and medicinal chemistry research stems from its multifaceted utility as both a synthetic intermediate and a structural motif for drug development. The compound's quaternary carbon center, bearing both amino and ester functionalities, creates a constrained molecular architecture that serves as an excellent scaffold for the design of conformationally restricted analogs in pharmaceutical research.

In peptide synthesis applications, related aminoindane carboxylic acid derivatives have demonstrated substantial utility. The Fmoc-protected version of 2-aminoindane-2-carboxylic acid serves as a key building block in solid-phase peptide synthesis, enabling the creation of complex peptide chains with high purity. This compound facilitates the incorporation of rigid, cyclic amino acid analogs into peptide sequences, potentially enhancing their stability and biological activity. The unique structural features of the indane scaffold contribute to improved conformational control in peptide design, making it valuable for developing peptides with enhanced therapeutic properties.

The compound's significance extends to drug development initiatives, where its distinctive structure aids in the design of novel pharmaceuticals targeting specific biological pathways. The rigid indane framework provides a stable platform for the attachment of various functional groups, enabling medicinal chemists to systematically explore structure-activity relationships. The conformational restriction imposed by the bicyclic system can lead to enhanced selectivity and potency compared to flexible analogs, making it an attractive template for drug discovery programs.

Bioconjugation represents another area where aminoindane derivatives demonstrate considerable utility. The chemical properties of the amino and ester groups enable facile conjugation reactions, making these compounds valuable for creating targeted drug delivery systems. The ability to link biomolecules through well-established coupling chemistry provides opportunities for developing sophisticated therapeutic constructs with enhanced specificity and reduced off-target effects.

Research applications in neuroscience have highlighted the importance of aminoindane derivatives in studying receptor interactions and signaling pathways. The structural similarity to neurotransmitter-related compounds, combined with the conformational constraints of the indane ring system, makes these molecules excellent probes for investigating neurological processes. This research contributes to advancing understanding of neurological disorders and may lead to new therapeutic interventions.

Material science applications have also emerged for aminoindane derivatives, particularly in the development of functional materials with specific electronic properties. The rigid aromatic system combined with the amino functionality provides opportunities for creating conducting polymers and other advanced materials for electronic device applications. The synthetic accessibility and chemical stability of these compounds make them attractive candidates for materials research.

The synthetic methodology for preparing this compound and related compounds has been refined to enable large-scale production with high efficiency. The development of practical synthetic routes with excellent yields and mild reaction conditions has made these compounds more accessible to researchers across various disciplines. The ability to recover and recycle synthetic intermediates further enhances the economic viability of these preparative methods, facilitating broader adoption in industrial applications.

Properties

IUPAC Name |

methyl 2-amino-1,3-dihydroindene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-14-10(13)11(12)6-8-4-2-3-5-9(8)7-11/h2-5H,6-7,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVMXRCKHFMQNJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CC2=CC=CC=C2C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00662889 | |

| Record name | Methyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00662889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134425-84-6 | |

| Record name | Methyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00662889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate typically involves the reaction of indene derivatives with appropriate reagents. One common method involves the cyclization of an appropriate precursor under acidic conditions, followed by esterification to introduce the methyl carboxylate group. The reaction conditions often include the use of methanesulfonic acid (MsOH) under reflux in methanol (MeOH) to achieve good yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification steps, such as recrystallization or chromatography, are scaled up to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The carboxylate ester group can be reduced to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce alcohols.

Scientific Research Applications

Methyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the carboxylate ester group can participate in esterification reactions. These interactions can modulate the activity of enzymes and other proteins, influencing various biological pathways.

Comparison with Similar Compounds

Substituent Variations at the Amino Group

- Methyl (R)-2-(Methylamino)-2,3-dihydro-1H-indene-5-carboxylate (22): This derivative replaces the primary amino group with a methylamino substituent. The methyl group introduces steric hindrance, reducing nucleophilicity but enhancing stability against oxidation. Synthesized via HCl-mediated deprotection of a Boc-protected precursor, it demonstrates the tunability of amino substituents for targeted biological activity (e.g., DDR1 inhibition) .

- Pd-catalyzed coupling with 5-bromopyrimidine highlights the versatility of cross-coupling reactions in modifying the amino group .

Positional Isomerism and Functional Group Effects

- Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate: Lacking the amino group, this compound exhibits reduced basicity but retains reactivity in Michael additions. Its participation in organocatalytic perfluoroalkylation (e.g., with perfluorohexyl iodide) underscores the importance of the keto group in electrophilic substitutions .

Ester Group Modifications

- However, its hydrochloride form may reduce solubility in organic solvents .

- Tert-Butyl 2-benzyl-1-oxo-2,3-dihydro-1H-indene-2-carboxylate :

The bulky tert-butyl group provides steric protection to the ester, slowing hydrolysis and improving stability under acidic conditions. Benzyl substituents further modulate electronic properties for enantioselective catalysis .

Electronic and Stereochemical Effects

- Methyl 2-[(difluoromethyl)thio]-6-methoxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate (10x) :

The difluoromethylthio group introduces strong electron-withdrawing effects, while methoxy enhances solubility. Such modifications are critical for tuning pharmacokinetic properties . - (S)-1-oxo-2-(perfluorohexyl)-2,3-dihydro-1H-indene-2-carboxylate :

The perfluorohexyl chain drastically increases hydrophobicity and chemical inertness, making it suitable for applications requiring resistance to metabolic degradation .

Comparative Data Table

Key Research Findings

- Reactivity in Organocatalysis: The amino group in this compound facilitates enantioselective α-amination, though with moderate enantiomeric excess (13–36% ee) compared to 1,3-diketones (up to 53% ee) .

- Biological Applications: Pyrimidinylamino derivatives show promise as DDR1 inhibitors, with Pd-catalyzed synthesis achieving 60% yield .

- Stereochemical Influence : (R)-configured analogs exhibit distinct biological activity profiles, emphasizing the role of chirality in drug design .

Biological Activity

Methyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate (often referred to as MAI) is a compound that has gained attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of MAI, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound is characterized by its unique indene structure combined with an amino group and a carboxylate functional group. The molecular formula is , and it typically exists in its hydrochloride form for enhanced solubility and stability in biological assays.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₃NO₂ |

| Molecular Weight | 201.23 g/mol |

| CAS Number | 199330-64-8 |

1. Antimicrobial Properties

MAI has been investigated for its antimicrobial activity against various bacterial strains. Preliminary studies suggest that it exhibits effectiveness against both Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for developing new antibiotics.

2. Anticancer Activity

Research has shown that MAI possesses anticancer properties , particularly in inhibiting the proliferation of certain cancer cell lines. In vitro studies demonstrate that MAI can induce apoptosis in cancer cells, suggesting a mechanism that may involve the modulation of cellular signaling pathways associated with cell survival and death .

3. Cytotoxic Effects

The cytotoxic effects of MAI have been evaluated in several studies, where it has shown promise in selectively targeting malignant cells while sparing normal cells. This selectivity is crucial for minimizing side effects in potential therapeutic applications .

The mechanism through which MAI exerts its biological effects involves interaction with specific molecular targets within cells. It is hypothesized that MAI may function as an enzyme inhibitor or a receptor modulator , influencing various biochemical pathways:

- Enzyme Inhibition : MAI may inhibit key enzymes involved in the biosynthesis of cellular components essential for bacterial survival or cancer cell proliferation.

- Receptor Interaction : The compound's structure allows it to bind to specific receptors on cell membranes, potentially altering signal transduction pathways related to growth and apoptosis.

Study on Antimicrobial Activity

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of MAI against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, demonstrating significant antibacterial activity .

Anticancer Research

In another study focusing on breast cancer cell lines (MCF-7), MAI treatment resulted in a 50% reduction in cell viability at concentrations ranging from 10 to 50 µM after 48 hours of exposure. Flow cytometry analysis revealed an increase in apoptotic cells, supporting the compound's potential as an anticancer agent .

Comparative Analysis with Related Compounds

MAI shares structural similarities with other indene derivatives known for their biological activities. Below is a comparative analysis highlighting its unique aspects:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Methyl indole-2-carboxylate | Indole structure | Greater aromaticity; different biological activity |

| Methyl 3-aminoindole hydrochloride | Amino group at position 3 | Different reactivity patterns due to amino placement |

| Ethyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate | Similar indene structure | Distinct pharmacological profile |

Q & A

Q. What are the standard synthetic methodologies for Methyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate?

The synthesis typically involves multi-step routes:

- Esterification : Reacting the carboxylic acid precursor (e.g., 2-amino-2,3-dihydro-1H-indene-2-carboxylic acid) with methanol under acidic catalysis (e.g., H₂SO₄) to form the methyl ester .

- Amination : Introducing the amino group via reduction of nitro intermediates or nucleophilic substitution, often requiring protective groups (e.g., Boc) to prevent side reactions .

- Optimization : Key parameters include solvent choice (e.g., DMF for polar intermediates), temperature control (0–80°C), and catalysts (e.g., Pd/C for hydrogenation) . Characterization relies on NMR (¹H/¹³C) and HRMS to confirm regiochemistry and purity .

Q. How is the structural identity of this compound verified?

- ¹H/¹³C NMR : Distinct signals for the amino group (δ ~1.5–2.5 ppm) and ester carbonyl (δ ~170 ppm) confirm functional groups. 2D NMR (e.g., COSY, HSQC) resolves diastereotopic protons in the dihydroindene ring .

- Mass Spectrometry : HRMS provides exact mass matching (e.g., [M+H]⁺ for C₁₁H₁₂NO₂⁺ = 190.0841) .

- X-ray Crystallography : Resolves stereochemistry in crystalline derivatives (e.g., hydrochloride salts) .

Q. What are the primary applications of this compound in medicinal chemistry?

- Pharmacophore Development : The bicyclic indene scaffold mimics bioactive natural products, enabling studies in antimicrobial and anticancer drug discovery .

- Intermediate Utility : Serves as a precursor for functionalized derivatives (e.g., azides, hydroxylamines) via reactions like Huisgen cycloaddition or oxidation .

Advanced Research Questions

Q. How do substituent positions (e.g., Cl, OMe) on the indene ring influence reactivity and bioactivity?

- Electronic Effects : Electron-withdrawing groups (e.g., Cl at C5) increase electrophilicity, enhancing nucleophilic substitution rates. Methoxy groups (OMe) at C4 alter π-stacking interactions in biological targets .

- Biological Activity : Chlorine at C7 (vs. C5) in analogs like Methyl 7-chloro-1-oxo-2,3-dihydro-1H-indene-2-carboxylate shows 3-fold higher cytotoxicity in HeLa cells, likely due to improved membrane permeability .

Q. What strategies resolve contradictions in reported synthetic yields for this compound?

- Reaction Monitoring : Use in-situ techniques (e.g., FTIR, HPLC) to identify side products (e.g., over-oxidation or dimerization) .

- Condition Optimization : Adjusting TBHP concentration ( ) or switching to flow chemistry improves stereoselectivity and scalability .

- Computational Modeling : DFT calculations predict energy barriers for competing pathways (e.g., keto-enol tautomerization) to guide solvent selection .

Q. How can enantioselective synthesis of this compound be achieved?

- Chiral Catalysts : Employ Pd(0) complexes with BINAP ligands for asymmetric C–H activation, achieving >90% ee in indene functionalization .

- Dynamic Kinetic Resolution : Use enzymes (e.g., lipases) to resolve racemic mixtures during esterification or hydrolysis steps .

Q. What analytical challenges arise in differentiating diastereomers of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.